
(4R,5S)-4,5-Dihydroxypiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4,5-Dihydroxypiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of hydroxyl groups at the 4 and 5 positions of the piperidin-2-one ring makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxypiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or an epoxide, using chiral reducing agents. For example, the reduction of a diketone with a chiral borane complex can yield the desired dihydroxypiperidinone with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve the desired stereochemistry. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (4R,5S)-4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups present in the molecule make it susceptible to oxidation reactions, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions can produce various alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
(4R,5S)-4,5-Dihydroxypiperidin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. In medicine, derivatives of this compound have shown potential as therapeutic agents for various diseases .
Wirkmechanismus
The mechanism of action of (4R,5S)-4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (4R,5S)-4,5-Dihydroxypiperidin-2-one include other dihydroxypiperidinones and piperidine derivatives. Examples include (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (4R,5S)-dethiobiotin .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(4R,5S)-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |
InChI-Schlüssel |
RJRCRXCFFUVWAN-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CNC1=O)O)O |
Kanonische SMILES |
C1C(C(CNC1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


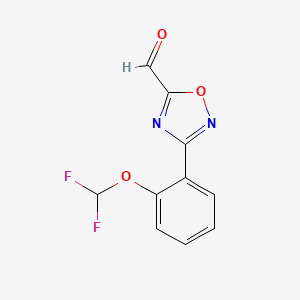
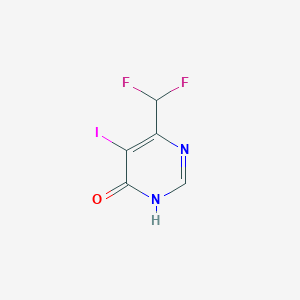
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
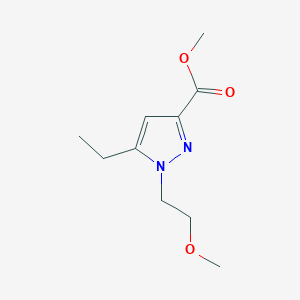
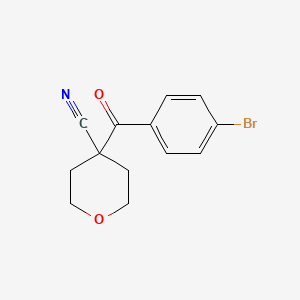
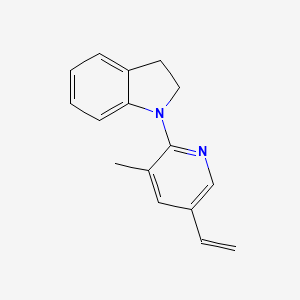


![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)


